Dimethyl 2,2'-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate)

Description

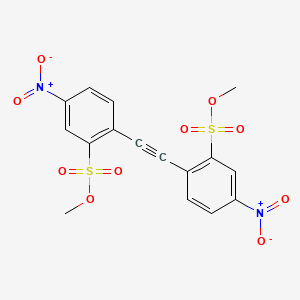

Dimethyl 2,2’-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) is a complex organic compound with the molecular formula C14H6N2O10S2 It is characterized by the presence of two nitrobenzenesulfonate groups connected via an ethynediyl linkage

Properties

Molecular Formula |

C16H12N2O10S2 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

methyl 2-[2-(2-methoxysulfonyl-4-nitrophenyl)ethynyl]-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C16H12N2O10S2/c1-27-29(23,24)15-9-13(17(19)20)7-5-11(15)3-4-12-6-8-14(18(21)22)10-16(12)30(25,26)28-2/h5-10H,1-2H3 |

InChI Key |

LDSMNYOUYAPVLO-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C#CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) typically involves the reaction of 5-nitrobenzenesulfonyl chloride with an ethynediyl-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for safety and environmental impact. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of nitrobenzoic acids.

Reduction: Formation of diamines.

Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Dimethyl 2,2’-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The ethynediyl linkage provides rigidity to the molecule, influencing its binding affinity and specificity towards target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

- Benzenamine, 4,4’-(1,2-ethanediyl)bis-

- Benzenamine, 2,2’-(1,2-ethenediyl)bis-

- 2,2’-(1,2-Ethynediyl)bis(5-aminobenzenesulfonic acid)

Uniqueness

Dimethyl 2,2’-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) is unique due to its combination of nitrobenzenesulfonate groups and ethynediyl linkage. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Biological Activity

Dimethyl 2,2'-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate), also known by its CAS number 299927-32-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 456.4 g/mol. Its structure features two nitrobenzenesulfonate groups linked by an ethynediyl bridge, which is critical for its biological activity.

Biological Activity Overview

Research indicates that nitro-containing compounds exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The activity of such compounds is often attributed to the presence of the nitro group (), which can undergo reduction to form reactive intermediates that interact with cellular macromolecules.

1. Antimicrobial Activity

Nitro compounds are well-documented for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of toxic intermediates that bind to DNA and induce cell death. For instance, nitro derivatives like metronidazole and chloramphenicol are commonly used in treating infections caused by various microorganisms .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Metronidazole | Trichomonas vaginalis | 1 μg/mL |

| Chloramphenicol | Staphylococcus aureus | 4 μg/mL |

| Dimethyl 2,2'-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) | TBD | TBD |

2. Antitumor Activity

Studies have shown that nitro compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to oxidative stress and subsequent apoptosis in cancer cells. Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth in vitro .

Case Study: Antitumor Effects

In a study involving various nitro compounds, it was found that those with multiple nitro groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to their mono-nitro counterparts. This suggests a structure-activity relationship where increased electron-withdrawing capacity correlates with improved biological activity.

3. Anti-inflammatory Activity

Nitro-containing compounds have also been noted for their anti-inflammatory properties. They can inhibit key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). For example, certain nitro derivatives were shown to reduce inflammation in animal models by downregulating pro-inflammatory cytokines .

Table 2: Anti-inflammatory Effects of Nitro Compounds

| Compound | Inflammatory Mediator | Effect |

|---|---|---|

| Nitrobenzene | iNOS | Inhibition |

| Dimethyl 2,2'-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) | TBD | TBD |

The biological activity of dimethyl 2,2'-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) can be attributed to several mechanisms:

- Reduction of Nitro Group : The reduction process generates reactive species that can covalently bind to DNA or proteins.

- Interference with Enzymatic Pathways : Compounds may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Induction of Oxidative Stress : The formation of ROS leads to cellular damage and apoptosis in targeted cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.